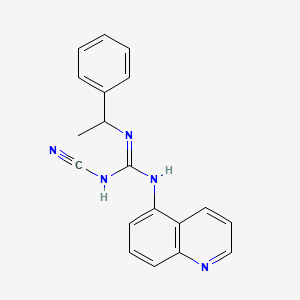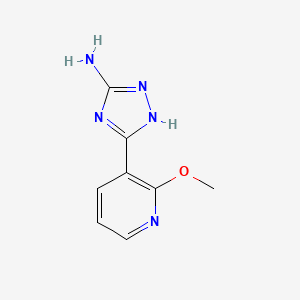![molecular formula C98H62O12 B13659519 4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) is a complex organic compound with a unique structure It consists of a central 9,10-dihydro-9,10-[1,2]benzenoanthracene core, which is hexasubstituted with [1,1’-biphenyl]-4-carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) typically involves multiple steps. The central core, 9,10-dihydro-9,10-[1,2]benzenoanthracene, is first synthesized through a series of cyclization reactions. This core is then functionalized with [1,1’-biphenyl]-4-carboxylic acid groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the central core or the substituent groups.
Substitution: The biphenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or hydroxyl groups .
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and as a probe for biological systems.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) involves its interaction with specific molecular targets. The biphenyl groups can interact with proteins and other biomolecules, potentially altering their function. The central core can also participate in various chemical reactions, influencing the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-fluorobenzaldehyde): This compound has similar structural features but with fluorobenzaldehyde groups instead of biphenyl carboxylic acid groups.
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2,6-diisopropylaniline): Another similar compound with diisopropylaniline groups.
Uniqueness
The uniqueness of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) lies in its specific substitution pattern and the presence of biphenyl carboxylic acid groups, which confer unique chemical and physical properties .
Properties
Molecular Formula |
C98H62O12 |
|---|---|
Molecular Weight |
1431.5 g/mol |
IUPAC Name |
4-[4-[5,11,12,17,18-pentakis[4-(4-carboxyphenyl)phenyl]-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C98H62O12/c99-93(100)73-37-13-61(14-38-73)55-1-25-67(26-2-55)79-49-85-86(50-80(79)68-27-3-56(4-28-68)62-15-39-74(40-16-62)94(101)102)92-89-53-83(71-33-9-59(10-34-71)65-21-45-77(46-22-65)97(107)108)81(69-29-5-57(6-30-69)63-17-41-75(42-18-63)95(103)104)51-87(89)91(85)88-52-82(70-31-7-58(8-32-70)64-19-43-76(44-20-64)96(105)106)84(54-90(88)92)72-35-11-60(12-36-72)66-23-47-78(48-24-66)98(109)110/h1-54,91-92H,(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110) |
InChI Key |
GKGWJFNTVGTMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC4=C(C=C3C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7C8=C(C4C9=C7C=C(C(=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C(C(=C8)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)





![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)





